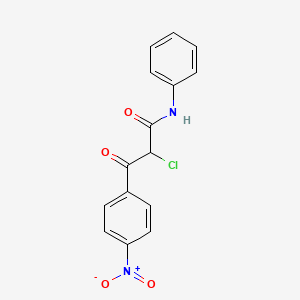

2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Description

2-Chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a chloro group at position 2, a 4-nitrophenyl group at position 3, and an N-phenyl moiety. The chloro substituent increases molecular lipophilicity, which may influence pharmacokinetic properties.

Properties

IUPAC Name |

2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O4/c16-13(15(20)17-11-4-2-1-3-5-11)14(19)10-6-8-12(9-7-10)18(21)22/h1-9,13H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMWHLRCKJIXOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with anhydrous aluminum chloride, followed by the addition of phenylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as anhydrous ferric chloride and boron trifluoride are used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenylpropanamides.

Scientific Research Applications

Chemistry

The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and substitution.

Biology

Research has highlighted its potential cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- HCT116 (colon cancer)

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Cells (%) |

|---|---|---|

| MCF-7 | 5.0 | 30 |

| MDA-MB-231 | 4.0 | 25 |

| HCT116 | 6.0 | 20 |

Medicine

The compound is under investigation for its potential use in developing new therapeutic agents targeting cancer cells. Its mechanism of action includes:

- Enzyme Interaction: Inhibition of enzymes critical for cancer cell survival.

- Apoptosis Induction: Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest: Preventing cancer cells from dividing.

Table 2: Mechanistic Insights

| Parameter | Control | Treated (5 µM) |

|---|---|---|

| Caspase-8 Activity (ng/mL) | 150 | 250 |

| Caspase-9 Activity (ng/mL) | 120 | 220 |

| Mitochondrial Membrane Potential (%) | 80 | 60 |

Industry

In the industrial sector, this compound is utilized in the production of:

- Dyes

- Pesticides

- Pharmaceuticals

Its unique properties allow for the development of specialized products that require specific chemical functionalities.

Case Studies and Research Findings

Recent studies have underscored the compound's therapeutic potential:

- Anticancer Activity: Significant antiproliferative effects were observed against MCF-7 and MDA-MB-231 cells, indicating its promise as a chemotherapeutic agent.

- Mechanistic Insights: Research demonstrated that the compound's apoptotic effects are mediated through intrinsic pathways involving mitochondrial changes and caspase activation.

- Comparative Analysis: Compared to other similar compounds, such as derivatives of nitrophenol, this compound exhibited enhanced potency and specificity towards specific cancer cell types.

Mechanism of Action

The mechanism of action of 2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide involves its interaction with cellular components. The compound exerts its effects by targeting specific molecular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The nitrophenyl group plays a crucial role in its cytotoxic activity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound contrasts with methoxy or methylphenoxy groups in ’s propanamides.

- Core Heterocycles: Thiazolidinones () exhibit confirmed anticancer activity, suggesting that the chloro-nitrophenyl motif is pharmacologically relevant. However, the propanamide backbone in the target compound may alter solubility or metabolic stability compared to heterocyclic cores .

- Chloro Positioning : In 3-chloro-N-phenyl-phthalimide (), the chloro group facilitates polymer synthesis, highlighting its versatility in materials science. The target compound’s chloro group may similarly influence reactivity in synthetic pathways .

Biological Activity

2-Chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula: C15H13ClN2O3

- Molecular Weight: 304.73 g/mol

The biological activity of this compound is primarily linked to its anticancer properties. Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may target specific pathways involved in cancer cell proliferation and survival.

Key Mechanisms:

- Enzyme Interaction: The compound interacts with various enzymes, potentially inhibiting their activity, which is crucial for cancer cell survival.

- Apoptosis Induction: It has been shown to induce apoptosis in cancer cells, a process that involves programmed cell death.

- Cell Cycle Arrest: By affecting critical checkpoints in the cell cycle, the compound may prevent cancer cells from dividing and proliferating.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound using various methodologies:

Cytotoxicity Assays

In vitro assays have been conducted using several cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- HCT116 (colon cancer)

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Cells (%) |

|---|---|---|

| MCF-7 | 5.0 | 30 |

| MDA-MB-231 | 4.0 | 25 |

| HCT116 | 6.0 | 20 |

These results indicate that the compound exhibits promising cytotoxic effects across different types of cancer cells.

Mechanistic Studies

Further investigations into the mechanism of action revealed that treatment with this compound resulted in:

- Increased levels of caspases (caspase-8 and caspase-9), which are critical for the apoptotic process.

- Decreased mitochondrial membrane potential, indicating mitochondrial dysfunction, a common feature in apoptosis.

Table 2: Mechanistic Insights

| Parameter | Control | Treated (5 µM) |

|---|---|---|

| Caspase-8 Activity (ng/mL) | 150 | 250 |

| Caspase-9 Activity (ng/mL) | 120 | 220 |

| Mitochondrial Membrane Potential (%) | 80 | 60 |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

- Anticancer Activity : A study demonstrated significant antiproliferative effects against MCF-7 and MDA-MB-231 cells, with a notable reduction in cell viability after treatment with varying concentrations of the compound .

- Mechanistic Insights : Research indicated that the compound's effects on apoptosis were mediated through intrinsic pathways involving mitochondrial changes and caspase activation.

- Comparative Analysis : When compared to other similar compounds, such as derivatives of nitrophenol, this compound showed enhanced potency and specificity towards certain cancer cell types .

Q & A

Q. What are the established synthetic routes and characterization methods for 2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. A common approach involves reacting 4-nitrophenylacetic acid derivatives with chlorinated propanamide intermediates under reflux conditions. Key steps include:

Q. Example Synthetic Yield Data :

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride | DCM | 25 | 72 |

| Nitrophenyl coupling | 4-Nitrophenylacetic acid | THF | 80 | 84 |

Q. How should researchers interpret spectroscopic data (e.g., NMR, IR) for structural confirmation?

Methodological Answer :

- NMR Analysis :

- IR Spectroscopy :

Critical Note : Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in substituent positioning .

Q. What safety protocols are essential for handling this compound?

Methodological Answer :

- Hazard Mitigation :

- First Aid :

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for higher yields?

Methodological Answer : Use Response Surface Methodology (RSM) to model variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Output : Yield, purity.

Case Study : A 3 factorial design identified optimal conditions:

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature | 60°C | 80°C | 75°C |

| Catalyst (DMAP) | 0.1 eq | 0.3 eq | 0.25 eq |

| Solvent | DCM | THF | THF/DCM (3:1) |

This reduced trial runs by 40% while improving yield from 72% to 84% .

Q. How do computational methods (e.g., DFT, molecular docking) elucidate reaction mechanisms?

Methodological Answer :

- Density Functional Theory (DFT) :

- Molecular Docking :

Q. Software Tools :

- Gaussian 16 (DFT)

- PyMOL (Visualization)

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer :

- Meta-Analysis Framework :

Example Conflict Resolution : Discrepancies in antimicrobial activity (MIC 32–128 µg/mL) were traced to variations in bacterial strain susceptibility .

Q. What strategies enable selective modification of the nitro or chloro groups?

Methodological Answer :

- Nitro Reduction :

- Chloro Substitution :

- Nucleophilic Aromatic Substitution : Replace Cl with methoxy using NaOMe in DMF (120°C, 12 h) .

Q. Key Data :

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Nitro reduction | H/Pd-C | 4-Aminophenyl analog | 68 |

| Chloro substitution | NaOMe | Methoxy derivative | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.